molecular formula C22H14N6O3 B3292898 1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole CAS No. 882229-42-7

1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole

Cat. No.: B3292898
CAS No.: 882229-42-7
M. Wt: 410.4 g/mol
InChI Key: WGABTRCGPJJPMK-UHFFFAOYSA-N
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Description

“Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is a chemical compound that is used in scientific research. It has a linear formula of C13H8N4O3 . The compound is part of the benzotriazole family, which is recognized as a versatile and useful synthesis protocol .


Synthesis Analysis

Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence . Benzotriazole methodology has grown from an obscure level to very high popularity . It has been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance .


Molecular Structure Analysis

The molecular structure of “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is represented by the linear formula C13H8N4O3 . The molecular weight of the compound is 268.234 .


Chemical Reactions Analysis

Benzotriazole is a highly stable compound that can be introduced into molecules through a variety of reactions . It activates molecules toward numerous transformations and remains sufficiently stable during the course of the reactions .


Physical and Chemical Properties Analysis

The compound “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” has a molecular weight of 268.234 . More detailed physical and chemical properties were not found in the search results.

Mechanism of Action

While the specific mechanism of action for “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone” is not explicitly mentioned in the search results, benzotriazole derivatives have been found to exhibit diverse biological and pharmacological activities . They have been used in the development of new antibacterial agents that own a mechanism of action different from traditional antibiotics .

Future Directions

Benzotriazole methodology, which includes compounds like “Benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone”, has been recognized as a versatile, useful, and successful synthesis protocol . It has the potential for the synthesis of diverse pharmacologically important heterocyclic skeletons . The development of novel, economically viable, and efficient synthesis protocols for attractive heterocyclic scaffolds is perhaps the ultimate goal of synthetic organic chemists .

Properties

IUPAC Name

benzotriazol-1-yl-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N6O3/c29-22(27-20-9-5-4-8-19(20)23-25-27)18-14-26(16-6-2-1-3-7-16)24-21(18)15-10-12-17(13-11-15)28(30)31/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGABTRCGPJJPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N4C5=CC=CC=C5N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole
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1-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonyl]-1H-1,2,3-benzotriazole

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